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molecular formula C10H10O3 B3055130 2,2-dimethylbenzo[d][1,3]dioxole-5-carbaldehyde CAS No. 63124-55-0

2,2-dimethylbenzo[d][1,3]dioxole-5-carbaldehyde

Cat. No. B3055130
M. Wt: 178.18 g/mol
InChI Key: DVERJBIPBLPJQR-UHFFFAOYSA-N
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Patent
US07259183B2

Procedure details

The title compound was synthesized in analogy to 4-cyclopropyl benzaldehyde (described in example S53) using 420 mg of 5-bromo-2,2-dimethyl-benzo[1,3]dioxole [CAS 73790-19-9] (1.83 mmol), 1.38 ml of a 1.6 molar solution of n-BuLi in hexane (2.20 mmol) and 712 μl of DMF (9.17 mmol). The isolated residue was purified by flash column chromatography (1:9 ether/pentane) to give 270 mg of 2,2-dimethyl-benzo[1,3]dioxole-5-carbaldehyde (83%) as a light yellow liquid. 1H NMR (CDCl3, 300 MHz): δ 1.72 (s, 6H), 6.84 (d, J=7.8 Hz, 1H), 7.26 (s, 1H), 7.87 (dd, J=8.0 and 1.7 Hz, 1H), 9.97 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.2 mmol
Type
reactant
Reaction Step Five
Name
Quantity
712 μL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1([C:4]2[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=2)CC1.BrC1C=CC2[O:17][C:18]([CH3:21])([CH3:20])[O:19]C=2C=1.[Li]CCCC.CCCCCC.CN(C=O)C>>[CH3:20][C:18]1([CH3:21])[O:19][C:4]2[CH:5]=[CH:6][C:7]([CH:8]=[O:9])=[CH:10][C:11]=2[O:17]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
420 mg
Type
reactant
Smiles
BrC1=CC2=C(OC(O2)(C)C)C=C1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Five
Name
Quantity
2.2 mmol
Type
reactant
Smiles
CCCCCC
Step Six
Name
Quantity
712 μL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The isolated residue was purified by flash column chromatography (1:9 ether/pentane)

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(O1)C=CC(=C2)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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